molecular formula C15H23NO B405894 N-(2-methoxycyclohexyl)-2,5-dimethylaniline

N-(2-methoxycyclohexyl)-2,5-dimethylaniline

Cat. No. B405894
M. Wt: 233.35g/mol
InChI Key: UUDIMGZYVHTDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxycyclohexyl)-2,5-dimethylaniline is an alkylbenzene.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Carbazomycin B : N-(2-methoxycyclohexyl)-2,5-dimethylaniline is used in the synthesis of carbazomycin B, a complex process involving multiple steps and chemical reactions (Crich & Rumthao, 2004).
  • Reactions with Resonance-stabilized Radicals : The compound participates in reactions with various resonance-stabilized radicals, leading to the formation of different aniline derivatives (Okazaki & Inamoto, 1968).
  • Irradiation in Methanol : Under irradiation in methanol, derivatives of N-(2-methoxycyclohexyl)-2,5-dimethylaniline can produce various compounds, demonstrating its reactivity and usefulness in photochemical reactions (Bader & Hansen, 1979).

Biochemical Interactions

  • Formation of DNA Adducts : This compound has been studied for its ability to form DNA adducts, which are significant in understanding its biochemical interactions and potential implications (Cui et al., 2007).
  • Photolysis in Acetonitrile : The photolysis of chloro-N,N-dimethylaniline in acetonitrile, in the presence of N-(2-methoxycyclohexyl)-2,5-dimethylaniline, leads to the formation of heterocycles, demonstrating its role in organic synthesis (Guizzardi et al., 2000).

Molecular Structure Studies

  • Study of Molecular Structures : The molecular structures of compounds related to N-(2-methoxycyclohexyl)-2,5-dimethylaniline have been reported, providing insight into their chemical properties and potential applications (Ajibade & Andrew, 2021).

Environmental and Industrial Applications

  • Environmental Pollutant Analysis : Studies have been conducted on 2,6-dimethylaniline, a structurally related compound, to understand its role as an environmental pollutant and its presence in tobacco smoke (Gonçalves et al., 2001).

Chemical Properties and Reactions

  • Steric Hindrance Studies : Research on ortho-substituted acetanilides, which include compounds related to N-(2-methoxycyclohexyl)-2,5-dimethylaniline, helps in understanding the effects of steric hindrance on hydrogen bonding (Andrews et al., 1972).

properties

Product Name

N-(2-methoxycyclohexyl)-2,5-dimethylaniline

Molecular Formula

C15H23NO

Molecular Weight

233.35g/mol

IUPAC Name

N-(2-methoxycyclohexyl)-2,5-dimethylaniline

InChI

InChI=1S/C15H23NO/c1-11-8-9-12(2)14(10-11)16-13-6-4-5-7-15(13)17-3/h8-10,13,15-16H,4-7H2,1-3H3

InChI Key

UUDIMGZYVHTDFS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC2CCCCC2OC

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2CCCCC2OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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